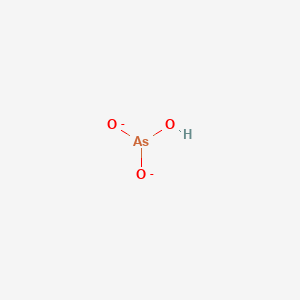
Hydrogen arsorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The hydrogen ortho-arsenite ion, also known as trioxidoarsenate(III), is a chemical compound containing an arsenic oxyanion where arsenic has an oxidation state of +3. This ion is a derivative of arsenous acid and has a pyramidal shape. It is one of several arsenite anions, which are known for their various structural forms and significant roles in both environmental and industrial contexts .
Métodos De Preparación
Hydrogen arsorites can be synthesized through several methods. One common approach involves the dissolution of arsenic trioxide (As2O3) in water, followed by the addition of a base to form the ortho-arsenite ion. At low temperatures, hydrogen arsenite salts can be prepared, such as Na2H2As4O8, NaAsO2·4H2O, Na2HAsO3·5H2O, and Na5(HAsO3)(AsO3)·12H2O . Industrial production methods often involve similar aqueous reactions, with careful control of pH and temperature to ensure the desired product.
Análisis De Reacciones Químicas
The hydrogen ortho-arsenite ion undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to arsenate (As(V)) using oxidizing agents like chlorine or potassium permanganate. In reduction reactions, it can be reduced to elemental arsenic or arsine (AsH3) under specific conditions. Common reagents used in these reactions include hydrogen sulfide, which precipitates arsenic as arsenic trisulfide (As2S3) in acidic conditions . Major products formed from these reactions depend on the reagents and conditions used, often resulting in different arsenic compounds with varying oxidation states.
Aplicaciones Científicas De Investigación
The hydrogen ortho-arsenite ion has several scientific research applications across various fields:
Mecanismo De Acción
The hydrogen ortho-arsenite ion exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. In humans, it inhibits key enzymes such as pyruvate dehydrogenase and oxoglutarate dehydrogenase by binding to the –SH group of lipoamide, a coenzyme involved in these reactions. This inhibition disrupts energy production and can lead to cellular toxicity . In microbial systems, the oxidation of arsenite to arsenate is a detoxification mechanism that also provides energy for certain bacteria .
Comparación Con Compuestos Similares
The hydrogen ortho-arsenite ion can be compared with other similar compounds, such as:
Phosphite (HPO2−3): Similar in structure but contains phosphorus instead of arsenic.
Nitrite (NO−2): Another group 15 oxyanion with a bent structure, unlike the pyramidal shape of ortho-arsenite.
Meta-arsenite (AsO−2)n: A polymeric chain anion, differing from the discrete ortho-arsenite ion.
Pyro-arsenite (As2O4−5): Contains a dimeric structure with two arsenic atoms.
The uniqueness of the hydrogen ortho-arsenite ion lies in its specific oxidation state and structural properties, which influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
AsHO3-2 |
|---|---|
Peso molecular |
123.928 g/mol |
Nombre IUPAC |
hydrogen arsorite |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h2H/q-2 |
Clave InChI |
RJFGWSIMCQVVJS-UHFFFAOYSA-N |
SMILES |
O[As]([O-])[O-] |
SMILES canónico |
O[As]([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















